S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine
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Overview
Description
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: is a biochemical reagent with the molecular formula C14H11I2N5O2S2 and a molecular weight of 599.21 g/mol . This compound is known for its application in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It is described as a cleavable, photoactivable cross-linking agent , suggesting that it may interact with various proteins or nucleic acids in a cell.
Mode of Action
As a photoactivable cross-linking agent, this compound likely interacts with its targets by forming covalent bonds when exposed to light . The azido group in the compound can be activated by light to form a highly reactive nitrene group, which can then form covalent bonds with nearby molecules . This allows the compound to create a stable link between itself and its target, which can be useful in various research applications .
Biochemical Pathways
Given its role as a cross-linking agent, it may be involved in studying protein-protein interactions, protein-DNA interactions, or other molecular interactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As a cross-linking agent, it could potentially alter the function of target proteins or nucleic acids by creating new covalent bonds .
Preparation Methods
The synthesis of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine involves several steps. The starting materials typically include 4-iodosalicylic acid and 2-thiopyridine . The synthetic route involves the following steps:
Azidation: The conversion of the iodinated salicylic acid to its azido derivative.
Amidation: The formation of an amide bond between the azidosalicylic acid and an ethylthio group.
Thioether Formation: The final step involves the formation of a thioether bond with 2-thiopyridine.
Chemical Reactions Analysis
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine has several scientific research applications:
Comparison with Similar Compounds
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine can be compared with other cross-linking agents such as:
N-Hydroxysuccinimide (NHS) Esters: These compounds are commonly used for amine-reactive cross-linking but lack the photoreactive properties of this compound.
Maleimides: These are thiol-reactive cross-linkers that form stable thioether bonds but do not have the azido group’s versatility.
Diazirines: These photoreactive cross-linkers are similar in function but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its combination of iodine, azido, and thioether functionalities, which provide a versatile platform for various chemical and biological applications .
Properties
IUPAC Name |
4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHBPRDAGSGHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11I2N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662039 |
Source
|
Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175093-14-8 |
Source
|
Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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